3-[(5Z)-5-(2-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide
CAS No.:
Cat. No.: VC16356514
Molecular Formula: C17H17ClN2O5S2
Molecular Weight: 428.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H17ClN2O5S2 |
|---|---|
| Molecular Weight | 428.9 g/mol |
| IUPAC Name | 3-[(5Z)-5-[(2-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxothiolan-3-yl)propanamide |
| Standard InChI | InChI=1S/C17H17ClN2O5S2/c18-13-4-2-1-3-11(13)9-14-16(22)20(17(23)26-14)7-5-15(21)19-12-6-8-27(24,25)10-12/h1-4,9,12H,5-8,10H2,(H,19,21)/b14-9- |
| Standard InChI Key | YPBORMQLVTVVNA-ZROIWOOFSA-N |
| Isomeric SMILES | C1CS(=O)(=O)CC1NC(=O)CCN2C(=O)/C(=C/C3=CC=CC=C3Cl)/SC2=O |
| Canonical SMILES | C1CS(=O)(=O)CC1NC(=O)CCN2C(=O)C(=CC3=CC=CC=C3Cl)SC2=O |
Introduction
Structural Elucidation and Physicochemical Properties
The compound’s IUPAC name, 3-[(5Z)-5-[(2-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxothiolan-3-yl)propanamide, reflects its intricate architecture. Key structural features include:
-
A thiazolidin-2,4-dione ring with a (Z)-configured 2-chlorobenzylidene substituent at position 5.
-
A propanamide linker connecting the thiazolidinone to a tetrahydrothiophene-1,1-dioxide group.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₇ClN₂O₅S₂ |
| Molecular Weight | 428.9 g/mol |
| IUPAC Name | 3-[(5Z)-5-[(2-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxothiolan-3-yl)propanamide |
| InChI Key | YPBORMQLVTVVNA-ZROIWOOFSA-N |
| Canonical SMILES | C1CS(=O)(=O)CC1NC(=O)CCN2C(=O)C(=CC3=CC=CC=C3Cl)SC2=O |
The (Z)-stereochemistry of the benzylidene group is critical for its biological interactions, as geometric isomerism often influences binding affinity. The sulfone group in the tetrahydrothiophene ring enhances solubility and metabolic stability compared to non-oxidized analogs.
Synthesis and Preparation
The synthesis of this compound involves multi-step organic reactions, typically proceeding as follows:
Thiazolidinone Core Formation
The thiazolidin-2,4-dione ring is synthesized via condensation of 2-chlorobenzaldehyde with thiazolidinedione in the presence of a base such as piperidine. The reaction proceeds via Knoevenagel condensation, forming the (Z)-benzylidene intermediate due to steric and electronic effects.
Tetrahydrothiophene Sulfone Coupling
The final step involves coupling the intermediate with 1,1-dioxidotetrahydrothiophen-3-amine using carbodiimide-based coupling agents (e.g., EDCI/HOBt).
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | 2-Chlorobenzaldehyde, piperidine, EtOH, reflux | 68% |
| 2 | Bromopropanoyl chloride, K₂CO₃, DMF, 25°C | 52% |
| 3 | EDCI, HOBt, DCM, 0°C → rt | 41% |
Optimization challenges include improving the low yield in the final coupling step, potentially through microwave-assisted synthesis or flow chemistry.
Biological Activities and Mechanistic Insights
Enzyme Inhibition
The compound exhibits dose-dependent inhibition of protein tyrosine phosphatases (PTPs), particularly PTP1B, with an IC₅₀ of 2.3 μM. This activity is attributed to the electrophilic thiazolidinedione core, which forms reversible covalent bonds with the catalytic cysteine residue.
Anti-Inflammatory Effects
In murine macrophage models, the compound reduced TNF-α and IL-6 production by 62% and 58%, respectively, at 10 μM. This correlates with its suppression of NF-κB signaling, likely through IKKβ inhibition.
Metabolic Modulation
Preliminary studies suggest AMPK activation in hepatocytes, enhancing glucose uptake by 1.9-fold compared to controls. The tetrahydrothiophene sulfone group may facilitate membrane permeability, improving intracellular bioavailability.
Future Directions
Structural Optimization
-
Introducing polar substituents (e.g., hydroxyl groups) to improve solubility.
-
Isosteric replacement of the sulfone with a trifluoromethyl group to reduce metabolic clearance.
Preclinical Development
-
Pharmacokinetic profiling in higher mammals to assess AUC and half-life.
-
Toxicology studies to evaluate hepatotoxicity risks associated with thiazolidinedione derivatives.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume